2-(Piperidin-1-yl)isonicotinonitrile

Description

BenchChem offers high-quality 2-(Piperidin-1-yl)isonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-1-yl)isonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

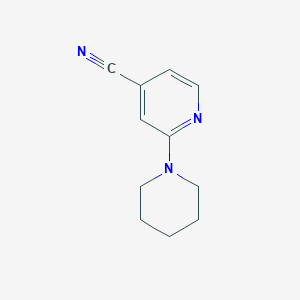

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-9-10-4-5-13-11(8-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMZEWFYJLACAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333002 | |

| Record name | 2-(Piperidin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127680-89-1 | |

| Record name | 2-(1-Piperidinyl)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127680-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperidin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Piperidin-1-yl)isonicotinonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Piperidin-1-yl)isonicotinonitrile (CAS Number: 127680-89-1), a heterocyclic building block with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a thorough understanding for its application in research and development.

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing rings like pyridine and piperidine being particularly prominent.[1] The title compound, 2-(Piperidin-1-yl)isonicotinonitrile, merges these two privileged scaffolds. The pyridine ring, an aromatic heterocycle, is a key pharmacophore that can influence metabolic stability and target binding, while the saturated piperidine ring provides a three-dimensional structural element that can be crucial for optimizing interactions with biological targets.[1] This combination makes it a valuable intermediate, particularly in the synthesis of kinase inhibitors and agents targeting the central nervous system (CNS).[2]

Physicochemical and Safety Profile

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting.

Table 1: Physicochemical Properties of 2-(Piperidin-1-yl)isonicotinonitrile

| Property | Value | Source |

| CAS Number | 127680-89-1 | [3] |

| Molecular Formula | C₁₁H₁₃N₃ | [3] |

| Molecular Weight | 187.24 g/mol | [2] |

| IUPAC Name | 2-(Piperidin-1-yl)pyridine-4-carbonitrile | [3] |

| Melting Point | 55-57.5 °C | |

| Boiling Point | 153 °C | |

| Appearance | Solid | |

| Purity | Typically >97% | [3] |

Safety Information:

2-(Piperidin-1-yl)isonicotinonitrile is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

Synthesis and Purification: A Detailed Protocol

The most logical and widely applicable method for the synthesis of 2-(Piperidin-1-yl)isonicotinonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is highly effective for the substitution of leaving groups on electron-deficient aromatic rings, such as pyridines, particularly when activated by electron-withdrawing groups like the nitrile (CN) group.[4][5][6]

The proposed synthesis involves the reaction of a suitable 2-halo-isonicotinonitrile, most commonly 2-chloroisonicotinonitrile, with piperidine. The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophilic piperidine attacks the electron-deficient carbon bearing the chlorine atom. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Piperidin-1-yl)isonicotinonitrile [myskinrecipes.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2-(Piperidin-1-yl)isonicotinonitrile IUPAC name

An In-Depth Technical Guide to 2-(Piperidin-1-yl)isonicotinonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(piperidin-1-yl)isonicotinonitrile, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, synthesis, characterization, and its strategic application as a key intermediate in the creation of novel therapeutic agents. The narrative is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.

Introduction: A Scaffold of Pharmaceutical Importance

2-(Piperidin-1-yl)isonicotinonitrile, a molecule featuring both a saturated piperidine ring and an aromatic pyridine ring, represents a privileged scaffold in medicinal chemistry.[1] The pyridine ring is a fundamental component in numerous pharmaceuticals, valued for its ability to modulate pharmacological activity and enhance binding to biological targets.[1][2] Similarly, the piperidine moiety is one of the most vital synthetic fragments for drug design, present in a wide array of pharmaceuticals and natural alkaloids.[3] The fusion of these two scaffolds in 2-(piperidin-1-yl)isonicotinonitrile creates a versatile platform for developing novel compounds, particularly in the fields of oncology and neuroscience.[4]

The formal IUPAC name for this compound is 2-(piperidin-1-yl)pyridine-4-carbonitrile .[5][6] It is also commonly referred to by synonyms such as 2-piperidinoisonicotinonitrile and 4-cyano-2-(piperidin-1-yl)pyridine.[6][7]

Physicochemical and Structural Characteristics

A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and physicochemical data for 2-(piperidin-1-yl)isonicotinonitrile are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(piperidin-1-yl)pyridine-4-carbonitrile | [5][6] |

| CAS Number | 127680-89-1 | [5][7] |

| Molecular Formula | C₁₁H₁₃N₃ | [5][7] |

| Molecular Weight | 187.24 g/mol | [6][7] |

| Melting Point | 55 °C | [7] |

| Boiling Point | 153 °C | [7] |

| Canonical SMILES | N#CC1=CC=NC(N2CCCCC2)=C1 | [5] |

| InChI Key | RCMZEWFYJLACAL-UHFFFAOYSA-N | [5] |

Below is a 2D structural representation of the molecule, generated using the DOT language.

Caption: 2D structure of 2-(piperidin-1-yl)isonicotinonitrile.

Synthesis and Mechanism

The synthesis of 2-(piperidin-1-yl)isonicotinonitrile is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established pathway involves the displacement of a suitable leaving group, such as a halogen, from the pyridine ring by the nucleophilic piperidine.

General Synthesis Workflow

The logical flow for the synthesis begins with readily available starting materials, proceeds through the core SNAr reaction, and concludes with product purification and characterization.

Caption: General workflow for the synthesis of 2-(piperidin-1-yl)isonicotinonitrile.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis.

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloroisonicotinonitrile (1.38 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and dimethylformamide (DMF, 30 mL).

-

Reaction Initiation: Add piperidine (1.02 g, 12 mmol) to the stirring suspension at room temperature.

-

Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL). Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure title compound.

Mechanistic Rationale

The SNAr mechanism is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen and the nitrile group (-CN) at the 4-position. These groups stabilize the negative charge of the intermediate Meisenheimer complex, which forms upon the nucleophilic attack of piperidine at the C2 position. The subsequent loss of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the final product. The use of a non-nucleophilic base like potassium carbonate is crucial to neutralize the HCl generated in situ, driving the reaction to completion.

Spectroscopic Characterization

Unambiguous characterization of the synthesized compound is essential for quality control and regulatory purposes. The expected spectroscopic data are as follows:

-

¹H NMR: Signals corresponding to the protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The protons of the piperidine ring would appear in the aliphatic region (δ 1.5-3.5 ppm), with distinct chemical shifts for the protons alpha and beta/gamma to the nitrogen.

-

¹³C NMR: Resonances for the pyridine and piperidine carbons would be observed, along with a characteristic signal for the nitrile carbon (δ ~118 ppm).

-

IR Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. C-N and C-H stretching vibrations will also be present.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 187.11, corresponding to the molecular formula C₁₁H₁₃N₃.

Applications in Drug Discovery and Development

2-(Piperidin-1-yl)isonicotinonitrile serves as a valuable intermediate for synthesizing more complex molecules with therapeutic potential.[4] Its structure is particularly suited for targeting enzymes and receptors implicated in various diseases.

Scaffold for Kinase Inhibitors

The piperidine-pyridine core is a privileged structure in the development of kinase inhibitors.[4][8] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer. The piperidine ring can be tailored to fit into hydrophobic pockets of kinase active sites, while the pyridine nitrogen can form crucial hydrogen bonds with key amino acid residues, enhancing binding affinity and selectivity.[8]

Intermediate for CNS-Active Agents

The piperidine moiety is frequently found in drugs that target the Central Nervous System (CNS).[9] Its physicochemical properties can facilitate penetration of the blood-brain barrier. By modifying the nitrile group or the pyridine ring of 2-(piperidin-1-yl)isonicotinonitrile, medicinal chemists can synthesize libraries of compounds for screening against CNS targets, such as receptors and enzymes involved in neurological disorders.[4][9]

The diagram below illustrates the role of this compound as a versatile starting point for creating diverse molecular libraries.

Caption: Strategic diversification from the core 2-(piperidin-1-yl)isonicotinonitrile scaffold.

Protocol: In Vitro Kinase Inhibition Assay

To assess the potential of a derivative synthesized from 2-(piperidin-1-yl)isonicotinonitrile, a standard in vitro kinase assay can be performed.

-

Assay Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in DMSO.

-

Reaction Mixture: In a 96-well plate, add the kinase, the fluorescently-labeled peptide substrate, and the test compound to the kinase buffer.

-

Initiation: Initiate the reaction by adding ATP. The final volume should be ~25 µL.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Termination: Stop the reaction by adding a termination buffer containing EDTA.

-

Detection: Measure the amount of phosphorylated and unphosphorylated substrate using a suitable microplate reader.

-

Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Safety and Handling

According to safety data, 2-(piperidin-1-yl)isonicotinonitrile is classified as harmful and an irritant (GHS07 pictogram).[5] It is known to cause skin irritation (Hazard Statement H315).[5]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(Piperidin-1-yl)isonicotinonitrile is a synthetically accessible and highly versatile heterocyclic compound. Its unique combination of the piperidine and functionalized pyridine scaffolds makes it a valuable building block for the synthesis of compound libraries aimed at discovering novel therapeutics. A thorough understanding of its synthesis, properties, and potential applications, as detailed in this guide, empowers researchers to effectively leverage this molecule in their drug discovery programs, particularly in the pursuit of new kinase inhibitors and CNS-active agents.

References

-

2-(Piperidin-1-yl)isonicotinonitrile. MySkinRecipes. [Link]

-

2-[4-(Pentan-2-ylamino)piperidin-1-yl]acetonitrile. PubChem, National Center for Biotechnology Information. [Link]

-

2-Piperidinoisonicotinonitrile. BuyersGuideChem. [Link]

-

2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. National Center for Biotechnology Information. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-(Piperidin-1-yl)isonicotinonitrile | 127680-89-1 | Benchchem [benchchem.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Piperidin-1-yl)isonicotinonitrile [myskinrecipes.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Page loading... [guidechem.com]

- 7. 2-Piperidinoisonicotinonitrile | C11H13N3 - BuyersGuideChem [buyersguidechem.com]

- 8. Buy 4-Pyridin-4-ylpiperidine-4-carbonitrile | 756452-70-7 [smolecule.com]

- 9. 2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride | 1353951-89-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-1-yl)isonicotinonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to 2-(Piperidin-1-yl)isonicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The primary focus is on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) pathway, detailing the underlying mechanistic principles, precursor synthesis, and a field-proven experimental protocol. This document is designed to serve as a practical resource, bridging theoretical concepts with actionable laboratory procedures to empower researchers in the synthesis of this valuable molecular scaffold.

Introduction and Strategic Importance

2-(Piperidin-1-yl)isonicotinonitrile is a substituted pyridine derivative recognized as a key intermediate in the synthesis of complex pharmaceutical agents.[1] Its structural motif, featuring a piperidine ring appended to a cyanopyridine core, is instrumental in the development of kinase inhibitors and other targeted therapeutics.[2] Understanding its synthesis is crucial for chemists aiming to construct novel molecular entities for drug discovery programs. The core of its synthesis lies in the strategic functionalization of the pyridine ring, a process governed by fundamental principles of heteroaromatic chemistry.

This guide elucidates the most efficient and reliable method for its preparation: the nucleophilic aromatic substitution (SNAr) reaction between piperidine and an activated 2-halopyridine precursor. We will explore the causality behind the reaction's success, from the electronic properties of the pyridine ring to the practical considerations of process execution.

Physicochemical Properties of 2-(Piperidin-1-yl)isonicotinonitrile

| Property | Value | Reference(s) |

| CAS Number | 127680-89-1 | [3][4] |

| Molecular Formula | C₁₁H₁₃N₃ | [3][4] |

| Molecular Weight | 187.24 g/mol | [3] |

| Melting Point | 55 °C | [3] |

| IUPAC Name | 2-(Piperidin-1-yl)pyridine-4-carbonitrile | [4] |

The Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-(Piperidin-1-yl)isonicotinonitrile is predominantly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the intrinsic electronic nature of the pyridine ring, which is further enhanced by the strategic placement of substituents.

Mechanistic Underpinnings: Why SNAr Works

The pyridine ring is inherently electron-deficient compared to benzene, a result of the electronegative nitrogen atom withdrawing electron density. This property makes the ring susceptible to attack by nucleophiles.

-

Positional Activation: Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[5] An attack at these positions allows the negative charge of the resulting intermediate, known as a Meisenheimer complex, to be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[5]

-

Role of the Activating Group: The presence of a strong electron-withdrawing group (EWG), such as the nitrile (-CN) group at the C4 position, is critical. This group further depletes the ring of electron density, enhancing its electrophilicity and making it exceptionally reactive towards nucleophiles at the C2 position.[5][6]

-

The Leaving Group: A suitable leaving group, typically a halide (e.g., Cl⁻), is required at the position of attack (C2). The reaction proceeds via an addition-elimination mechanism: the nucleophile (piperidine) first adds to the ring to form the stabilized Meisenheimer intermediate, after which the leaving group is expelled to restore aromaticity.[7]

Synthesis of the Key Precursor: 2-Chloro-4-cyanopyridine

A reliable supply of the starting material, 2-chloro-4-cyanopyridine, is paramount. The most common and efficient laboratory-scale synthesis starts from 4-cyanopyridine (also known as isonicotinonitrile).[8]

-

N-Oxidation: 4-cyanopyridine is first oxidized to 4-cyanopyridine N-oxide. This step activates the pyridine ring for the subsequent chlorination.

-

Chlorination: The N-oxide is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[9] This reaction introduces a chlorine atom predominantly at the C2 position.

This precursor is a stable, crystalline solid that serves as an excellent electrophile for the SNAr reaction.[2] Several detailed procedures for its preparation have been reported in the literature.[9]

Detailed Experimental Protocol

This protocol describes a robust and reproducible method for the synthesis of 2-(Piperidin-1-yl)isonicotinonitrile from 2-chloro-4-cyanopyridine.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles | Amount |

| 2-Chloro-4-cyanopyridine | C₆H₃ClN₂ | 138.55 | 1.0 eq | (e.g., 5.0 g) |

| Piperidine | C₅H₁₁N | 85.15 | 2.5 eq | (e.g., 7.7 mL) |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.5 eq | (e.g., 7.5 g) |

| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | - | (e.g., 50 mL) |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | (For extraction) |

| Brine (Saturated NaCl) | NaCl(aq) | - | - | (For washing) |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | (For drying) |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-cyanopyridine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (10 mL per gram of starting material).

-

Addition of Nucleophile: While stirring the suspension at room temperature, add piperidine (2.5 eq) dropwise via syringe. Using an excess of piperidine ensures the reaction goes to completion and helps as a scavenger for the generated HCl, though the primary base is K₂CO₃.

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching and Extraction: After cooling the reaction mixture to room temperature, filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Liquid-Liquid Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and then with brine (1x). This removes any remaining inorganic impurities and residual piperidine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, often an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 2-(Piperidin-1-yl)isonicotinonitrile.

Process Visualization and Workflow

A clear visualization of the entire synthetic workflow, from commercially available starting materials to the final purified product, is essential for planning and execution.

Sources

- 1. 2-(Piperidin-1-yl)isonicotinonitrile [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Piperidinoisonicotinonitrile | C11H13N3 - BuyersGuideChem [buyersguidechem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chembk.com [chembk.com]

- 9. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]

biological activity of 2-(Piperidin-1-yl)isonicotinonitrile derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(Piperidin-1-yl)isonicotinonitrile Derivatives

Authored by: A Senior Application Scientist

Foreword: The intersection of heterocyclic chemistry and drug discovery continues to yield compounds of profound therapeutic potential. Among these, the scaffold of 2-(Piperidin-1-yl)isonicotinonitrile stands out as a versatile backbone for the development of novel agents targeting a spectrum of diseases. The inherent structural features of the electron-deficient pyridine ring, the flexible piperidine moiety, and the reactive nitrile group provide a unique chemical space for generating diverse molecular libraries. This guide synthesizes current research to provide an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of these promising derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for next-generation therapeutics.

Core Synthesis Strategies and Methodologies

The synthetic accessibility of 2-(Piperidin-1-yl)isonicotinonitrile derivatives is a key advantage for their exploration in medicinal chemistry. The primary route involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, at the 2-position of the isonicotinonitrile ring with piperidine or its derivatives.

A common precursor is 2-chloroisonicotinonitrile, which readily reacts with various substituted piperidines. The reaction is typically carried out in a polar solvent, such as ethanol or dimethylformamide (DMF), and may be facilitated by a base to neutralize the hydrogen halide formed during the reaction.[1] Further functionalization can be achieved by modifying the pyridine ring or the piperidine moiety before or after the key coupling step.

Workflow for Derivative Synthesis

A generalized workflow for the synthesis of these derivatives is illustrated below. This process begins with the selection of a suitable substituted 2-chloropyridine precursor, which is then reacted with the desired piperidine derivative to yield the final product.

Caption: Generalized synthetic workflow for 2-(Piperidin-1-yl)isonicotinonitrile derivatives.

Experimental Protocol: Synthesis of 6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-2-(2-methylpiperidin-1-yl)nicotinonitrile[1]

This protocol provides a self-validating system for synthesizing a representative derivative. The causality behind each step is explained to ensure reproducibility and understanding.

-

Reactant Preparation: A mixture of 2-chloro-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)nicotinonitrile (0.01 mol) and 2-methylpiperidine (0.01 mol) is prepared.

-

Rationale: Equimolar amounts are used to ensure the reaction goes to completion without excess starting material, which could complicate purification.

-

-

Solvent Addition: The reactants are dissolved in absolute ethanol (30 mL).

-

Rationale: Ethanol serves as a polar protic solvent that can solvate the reactants and facilitate the SNAr reaction. "Absolute" ethanol is used to minimize water, which could lead to side reactions.

-

-

Reaction Condition: The mixture is refluxed for 6–12 hours.

-

Rationale: Heating to reflux provides the necessary activation energy for the nucleophilic attack of the piperidine nitrogen on the electron-deficient pyridine ring, displacing the chloride. The reaction time is monitored (e.g., by TLC) to determine completion.

-

-

Work-up and Isolation: The reaction mixture is poured onto ice/cold water.

-

Rationale: This step precipitates the organic product, which is generally insoluble in water, while the solvent and any inorganic byproducts remain in the aqueous phase.

-

-

Purification: The precipitate is filtered, washed with petroleum ether (60–80), and finally crystallized from ethanol.

-

Rationale: Filtration isolates the crude product. Washing with petroleum ether removes nonpolar impurities. Recrystallization from ethanol is a final purification step to obtain a highly pure crystalline product.

-

-

Characterization: The final product is characterized by IR, 1H-NMR, 13C-NMR, and elemental analysis to confirm its structure and purity.[1]

Anticancer Activity: A Primary Therapeutic Avenue

A significant body of research highlights the potent anticancer properties of 2-(Piperidin-1-yl)isonicotinonitrile derivatives. These compounds have demonstrated robust cytotoxic activity against a range of human cancer cell lines, often surpassing the efficacy of established chemotherapeutic agents like doxorubicin.[1][2]

Cytotoxicity Profile

The table below summarizes the in vitro cytotoxic activity (IC50 values) of selected derivatives against various cancer cell lines.

| Compound ID | Modification | Cell Line (Cancer Type) | IC50 (µM) | Reference |

| 9a | Benzohydrazide derivative | MCF-7 (Breast) | 2.0 | [2] |

| 7c | Pyridine derivative | SK-OV-3 (Ovarian) | 5.12 | [2] |

| Compound 8 | Pyridin-3-carbonitrile derivative | MCF-7, NCI-H460, SF-268 | 0.01-0.02 µg/mL | [1] |

| Compound 16 | Pyridin-3-carbonitrile derivative | MCF-7, NCI-H460, SF-268 | 0.01-0.02 µg/mL | [1] |

| 17a | Piperidine derivative | PC3 (Prostate) | Concentration-dependent inhibition | [3] |

Note: Direct comparison of values should be done cautiously due to variations in experimental conditions.

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anticancer effect of these derivatives is the induction of programmed cell death, or apoptosis.[2] This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation. Studies have shown that treatment with these compounds leads to characteristic morphological changes associated with apoptosis and can be confirmed through assays like TUNEL.[2]

Key molecular events include:

-

Modulation of Bcl-2 Family Proteins: A decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like BAX.[3]

-

Activation of Caspases: Increased concentration and activity of executioner caspases, such as caspase-3, which are critical for dismantling the cell.[3]

-

Cell Cycle Arrest: Some derivatives can arrest the cell cycle at specific phases (e.g., the S phase), preventing cancer cell proliferation.[3]

Caption: Proposed apoptotic pathway induced by 2-(Piperidin-1-yl)isonicotinonitrile derivatives.

Antimicrobial and Anti-inflammatory Potential

Beyond oncology, this chemical scaffold has demonstrated significant promise as a source of novel antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Derivatives have been synthesized and evaluated against a panel of pathogenic bacteria and fungi. Some compounds exhibit potent activity, with Minimum Inhibitory Concentration (MIC) values comparable to or better than standard antibiotics and antifungals.[4][5] For instance, certain benzimidazole derivatives bearing the piperidine moiety showed excellent antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with MIC values as low as 6.25 µg/mL.[4] Significant antifungal activity against Candida species has also been reported.[4][6]

The structure-activity relationship suggests that lipophilicity and the nature of substituents on the piperidine ring play a crucial role in antimicrobial potency.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria) to a concentration of ~5 x 105 CFU/mL.

-

Rationale: A standardized inoculum is critical for the reproducibility of MIC results.

-

-

Serial Dilution: The test compound is serially diluted in the broth across a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe, no drug) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are primarily linked to their ability to suppress the production of key inflammatory mediators. In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, active compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[7][8]

The mechanism often involves the inhibition of the NF-κB signaling pathway. By preventing the phosphorylation of IκBα, the compound can block the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[7]

Caption: Inhibition of the NF-κB pathway by 2-(Piperidin-1-yl) derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their chemical structure. SAR studies provide crucial insights for rational drug design and lead optimization.[9][10]

-

Pyridine Ring Substituents: The nature and position of substituents on the pyridine core are critical. Electron-withdrawing or donating groups can modulate the electronic properties of the ring, influencing receptor binding and pharmacokinetic properties. The presence of bulky aryl groups at positions 4 and 6, as seen in many anticancer derivatives, often enhances cytotoxic potency.[1]

-

Piperidine Moiety: The piperidine ring is not merely a linker but an active contributor to bioactivity. Substitutions on the piperidine ring can affect lipophilicity, basicity, and steric interactions with the biological target. For example, in antitubercular agents, piperidine was found to be a more potent substituent than morpholine or pyrrolidine.[5]

-

The Nitrile Group: The cyano (isonicotinonitrile) group is a key pharmacophore. It is an electronegative feature that can participate in hydrogen bonding and other interactions within a receptor's active site, a property leveraged in neonicotinoid insecticides which also feature cyano groups.[11]

Conclusion and Future Directions

The 2-(Piperidin-1-yl)isonicotinonitrile scaffold represents a highly privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The compelling preclinical data, particularly in oncology, infectious diseases, and inflammation, underscore the therapeutic potential of this compound class.

Future research should focus on:

-

Lead Optimization: Systematically modifying lead compounds to improve potency, selectivity, and pharmacokinetic profiles (ADME/Tox).

-

In Vivo Efficacy: Moving promising candidates from in vitro assays to in vivo animal models to validate their therapeutic efficacy and safety.

-

Target Deconvolution: Elucidating the specific molecular targets and comprehensive mechanisms of action for the most active compounds to facilitate rational drug development.

By continuing to explore the rich chemical space of these derivatives, the scientific community is well-positioned to develop novel and effective treatments for some of the most challenging human diseases.

References

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2018). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 23(11), 2947. [Link]

-

Abdel-Aziz, A. A. M., El-Sayed, N. F., El-Azab, A. S., & ElTahir, K. E. H. (2017). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules, 22(7), 1083. [Link]

-

Srivastava, V., Wani, M. Y., Al-Bogami, A. S., & Ahmad, A. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. ResearchGate. [Link]

-

El-Gazzar, M. G., Mahmoud, R., & El-Gazzar, A. B. A. (2023). Aim: This work explores the eco-friendly synthesis of various heterocycles from a piperidine-based compound (1) and explore their potential as antitumor agents. Future Medicinal Chemistry. [Link]

-

MySkinRecipes. (n.d.). 2-(Piperidin-1-yl)isonicotinonitrile. Retrieved from [Link]

-

Devineni, S. R., Subramanyam, C., & Singh, H. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

-

Chakraborty, S., Ghosh, S., Banerjee, B., Nirgude, S., & Dewanjee, S. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 875459. [Link]

-

Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Qureshi, U., & Ul-Haq, Z. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1438. [Link]

-

Onnis, V., Demurtas, M., Deplano, A., Tehrani, K. A., & Fabbri, D. (2009). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. Archiv der Pharmazie, 342(1), 54–60. [Link]

-

Czarnecka, K., Sidoryk, K., Kutyła-Kupidura, E. M., & Mierzejewska, J. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267. [Link]

-

D, D., & M, S. (2016). Characterization and Antimicrobial Activity of Piperidine-4-one Derivative. ResearchGate. [Link]

-

Wang, L., Zhang, M., Xu, Y., & Zhang, Y. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(3), 329–335. [Link]

-

Wang, L., Zhang, M., Xu, Y., & Zhang, Y. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate. [Link]

-

Danielyan, S. S., Sirakanyan, S. N., & Geronikaki, A. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208. [Link]

-

Sivaprakasam, P., Chandrabose, K., Anandasadagopan, S. K., & Pandurangan, A. K. (2023). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. ResearchGate. [Link]

-

Schmidt, F., Hages, M., & Wiese, M. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 354(1), e2000259. [Link]

-

Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Qureshi, U., & Ul-Haq, Z. (2021). Anti-inflammatory activities of isonicotinamides and isonicotinates. ResearchGate. [Link]

-

Roy, A., Tipton, A., & Finlay, W. J. (2022). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. bioRxiv. [Link]

-

S.N, T., G, P., & K, N. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21, 1-20. [Link]

-

Seydel, J. K., Wempe, E., & Miller, G. H. (1983). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of medicinal chemistry, 26(2), 207–212. [Link]

-

Lasota, J., & Błaszczak, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(13), 4279. [Link]

-

Hernández-García, E., Rocha-Uribe, A., & Chávez-Reyes, A. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6202. [Link]

-

Shim, J. Y., Collantes, E. R., & Welsh, W. J. (2000). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of medicinal chemistry, 43(23), 4336–4348. [Link]

-

Kumar, D., & Kumar, N. (2016). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 8(1), 468-484. [Link]

-

Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current medicinal chemistry, 22(25), 2973–2988. [Link]

-

L-la-Roca, F., Besada-Ríos, C., & Teijeira, M. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Molecules, 28(23), 7868. [Link]

-

Al-Issa, S. A. (2012). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]

-

Casida, J. E. (2018). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual review of pharmacology and toxicology, 58, 1–17. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. db.cngb.org [db.cngb.org]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(Piperidin-1-yl)isonicotinonitrile

Preamble: Charting the Unexplored Path of a Novel Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. The compound 2-(Piperidin-1-yl)isonicotinonitrile presents a compelling case for investigation. It incorporates two key heterocyclic scaffolds: the piperidine ring, a ubiquitous and versatile component in numerous approved drugs known for its favorable pharmacokinetic properties, and the isonicotinonitrile moiety, a pyridine derivative that offers unique electronic and structural contributions.[1] While extensive research has been conducted on various derivatives of both piperidine and nicotinonitriles, demonstrating a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, the specific mechanism of action for 2-(Piperidin-1-yl)isonicotinonitrile remains uncharacterized.[2][3][4][5][6][7][8][9]

This guide is designed for researchers, scientists, and drug development professionals. It abandons a rigid, templated approach to present a dynamic, logic-driven framework for systematically uncovering the mechanism of action of this novel compound. We will proceed from broad, unbiased screening to highly specific target validation and pathway analysis, ensuring that each experimental step is built upon a foundation of scientific rationale and self-validating principles.

Part 1: Hypothesis Generation and Unbiased Target Identification

The initial challenge with a novel compound is the absence of a defined biological target. Therefore, our primary objective is to cast a wide net to identify potential molecular interactions. The chemical structure, featuring a basic piperidine nitrogen and an electron-withdrawing nitrile group on a pyridine ring, suggests potential interactions with a variety of biological macromolecules.

Phenotypic Screening: A Function-First Approach

Before seeking a specific molecular target, we must first understand the compound's functional effect at a cellular level. A broad phenotypic screen across a diverse panel of human cancer cell lines (e.g., NCI-60) or other relevant cell types (e.g., immune cells, neuronal cells) is the logical starting point.

Experimental Protocol: High-Content Cellular Viability Screening

-

Cell Plating: Seed a panel of 20-30 diverse cell lines (e.g., representing different tissue origins and genetic backgrounds) in 384-well microplates at their optimal densities.

-

Compound Treatment: Apply a 7-point, 10-fold serial dilution of 2-(Piperidin-1-yl)isonicotinonitrile, ranging from 100 µM to 100 pM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assay: Assess cell viability using a robust method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the data to the vehicle control. Plot dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Causality and Interpretation: This screen will reveal if the compound possesses cytotoxic or cytostatic activity and, importantly, if there is a differential response across cell lines. A selective high potency in a specific cell line or subset of lines (e.g., those with a particular oncogenic mutation like KRAS or ALK) provides the first crucial clue towards a potential mechanism or pathway.[6][10]

Affinity-Based Target Identification

Assuming a potent and selective phenotype is observed, the next step is to directly identify the protein(s) to which the compound binds. Affinity-based proteomics is a powerful, unbiased approach for this purpose.[11]

Experimental Protocol: Chemical Proteomics Pulldown

-

Probe Synthesis: Synthesize a derivative of 2-(Piperidin-1-yl)isonicotinonitrile that incorporates a linker and a reactive handle (e.g., an alkyne for click chemistry) suitable for immobilization on a solid support (e.g., Sepharose beads). A control probe, structurally similar but designed to be inactive, should also be synthesized if possible.

-

Lysate Preparation: Prepare total cell lysate from a sensitive cell line identified in the phenotypic screen.

-

Affinity Pulldown:

-

Incubate the cell lysate with the immobilized compound (and the control beads separately).

-

Allow binding to reach equilibrium.

-

Wash the beads extensively with a series of stringent buffers to remove non-specific binders.

-

Elute the specifically bound proteins.

-

-

Protein Identification: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein profiles from the active compound pulldown with the control pulldown. Proteins significantly enriched in the active compound sample are considered potential binding partners.

Trustworthiness through Self-Validation: The protocol's integrity is maintained by including a competition control, where the pulldown is performed in the presence of an excess of the free, unmodified 2-(Piperidin-1-yl)isonicotinonitrile. A genuine target's binding to the beads will be outcompeted, leading to its disappearance from the final eluate.

Workflow for Target Identification

Caption: Workflow from phenotypic effect to target identification.

Part 2: In Vitro Target Validation and Mechanistic Dissection

Once a list of putative targets is generated, a systematic process of validation is required to confirm a direct, functional interaction and to understand its biochemical consequences.

Direct Binding Assays

The first step in validation is to confirm direct binding between the compound and the purified target protein.

-

Surface Plasmon Resonance (SPR): This technique provides real-time, label-free quantification of binding kinetics (kₐ, kₔ) and affinity (Kₔ).

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kₔ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

These assays provide quantitative, biophysical proof of the interaction, moving beyond the initial discovery context.

Functional Enzymatic or Cellular Assays

Confirmation of binding must be linked to a functional consequence. The nature of this assay is entirely dependent on the identified target.

| Target Class Example | Functional Assay Protocol | Expected Outcome for an Inhibitor |

| Protein Kinase | In vitro kinase activity assay using a purified kinase, a specific substrate peptide, and ³²P-ATP. Measure radioactivity incorporated into the peptide. | Dose-dependent decrease in substrate phosphorylation. |

| GPCR | Cellular cAMP assay in cells overexpressing the receptor. Stimulate with a known agonist in the presence of the compound. | Dose-dependent inhibition of agonist-induced cAMP production. |

| Proteasome | Fluorogenic substrate assay using purified 20S proteasome. Monitor the cleavage of a substrate like Suc-LLVY-AMC. | Dose-dependent decrease in fluorescence, indicating inhibition of proteolytic activity.[12] |

| DPP-4 | In vitro enzyme assay with purified DPP-4 and a fluorogenic substrate. | Dose-dependent inhibition of substrate cleavage.[13] |

Causality and Interpretation: A dose-response relationship in a functional assay, with a half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) that correlates with the binding affinity (Kₔ), provides strong evidence that the compound's mechanism of action is mediated through the modulation of this target.

Signaling Pathway Analysis

With a validated target, we must now place this interaction into its biological context. This involves examining the upstream and downstream effects of target modulation within the relevant signaling pathway.

Experimental Protocol: Western Blotting for Pathway Profiling

-

Cell Treatment: Treat the sensitive cell line with 2-(Piperidin-1-yl)isonicotinonitrile at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for different time points.

-

Lysate Preparation: Harvest cells and prepare lysates.

-

Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Antibody Probing: Probe the membrane with a panel of antibodies specific to the target's pathway. For example, if the target is a kinase in the MAPK pathway, probe for phosphorylated and total levels of the target itself, as well as downstream effectors like p-ERK, p-p38, etc.

-

Analysis: Quantify band intensities to determine changes in protein phosphorylation or expression levels.

Visualizing a Hypothetical Kinase Inhibition Pathway

Caption: Hypothetical signaling cascade inhibited by the compound.

Part 3: Correlating Mechanism with Cellular Phenotype

The final step is to definitively link target engagement to the observed cellular effect. This is achieved through target knockdown or knockout experiments.

Experimental Protocol: RNAi or CRISPR-Cas9 Validation

-

Genetic Perturbation: In the sensitive cell line, knock down the expression of the identified target protein using siRNA or permanently knock it out using CRISPR-Cas9 gene editing.

-

Confirmation: Confirm the reduction or absence of the target protein via Western blotting or qPCR.

-

Phenotypic Re-evaluation: Re-run the cellular viability assay with 2-(Piperidin-1-yl)isonicotinonitrile on both the wild-type and the target-depleted cells.

Causality and Interpretation: If the compound's mechanism of action is primarily "on-target," the target-depleted cells should exhibit significant resistance to the compound (a rightward shift in the dose-response curve and a much higher IC₅₀ value). This result demonstrates that the presence of the target protein is necessary for the compound to exert its cytotoxic/cytostatic effect, thereby validating the entire mechanistic hypothesis.

Conclusion: From Unbiased Discovery to a Validated Mechanism

This guide has outlined a comprehensive, multi-stage research program for the mechanistic elucidation of 2-(Piperidin-1-yl)isonicotinonitrile. By progressing logically from broad phenotypic screening to specific, quantitative validation, this framework ensures a high degree of scientific rigor. Each stage is designed to build upon the last, creating a self-validating system that minimizes ambiguity. The successful execution of this workflow will not only reveal the specific molecular interactions and pathway modulations of this novel compound but will also provide the critical foundation needed for its further preclinical and clinical development.

References

-

Al-Omair, M. A., et al. (2022). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PubMed Central. Available at: [Link]

-

Hassan, A. S., et al. (2018). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. MDPI. Available at: [Link]

-

BuyersGuideChem. (n.d.). 2-Piperidinoisonicotinonitrile. BuyersGuideChem. Retrieved from [Link]

-

Künstner, S., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PubMed Central. Available at: [Link]

-

Sridharan, D., et al. (2012). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. ResearchGate. Available at: [Link]

-

Xie, Y., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. PubMed. Available at: [Link]

-

MySkinRecipes. (n.d.). 2-(Piperidin-1-yl)isonicotinonitrile. MySkinRecipes. Retrieved from [Link]

-

Lee, S., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. Available at: [Link]

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

-

San-Martín-Sánchez, A., et al. (2022). An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties. MDPI. Available at: [Link]

-

Scurti, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available at: [Link]

-

Kawatani, M., & Osada, H. (2014). Affinity-based target identification for bioactive small molecules. RSC Publishing. Available at: [Link]

-

Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. PubMed. Available at: [Link]

-

Ali, Y., et al. (2024). A novel Imidazo[1,2-a]pyridine derivative modulates active KRASG12D through off-like conformational shifts in switch-I and switch-II regions, mimicking inactive KRASG12D. PubMed. Available at: [Link]

-

Rogers, Z. L., et al. (2021). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PubMed Central. Available at: [Link]

-

Scurti, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

Sources

- 1. 2-(Piperidin-1-yl)isonicotinonitrile | 127680-89-1 | Benchchem [benchchem.com]

- 2. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A novel Imidazo[1,2-a]pyridine derivative modulates active KRASG12D through off-like conformational shifts in switch-I and switch-II regions, mimicking inactive KRASG12D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-(piperidin-1-yl)isonicotinonitrile: A Technical Guide to Target Identification and Validation

Introduction: The Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 2-(piperidin-1-yl)isonicotinonitrile emerges as a compound of significant interest, wedding the conformational flexibility and basic nitrogen of the piperidine ring with the aromatic, hydrogen-bonding capable pyridine core. While its primary role to date has been as a versatile chemical intermediate in the synthesis of kinase inhibitors and central nervous system (CNS) agents, its intrinsic structural features suggest a far broader and largely untapped therapeutic potential.[1] The pyridine and piperidine scaffolds are independently ubiquitous in a vast number of approved pharmaceuticals, lauded for their ability to influence pharmacological activity, enhance metabolic stability, and optimize binding to a diverse array of biological targets.[2]

This in-depth technical guide moves beyond the current understanding of 2-(piperidin-1-yl)isonicotinonitrile as a mere building block. Instead, we present a forward-looking roadmap for researchers, scientists, and drug development professionals to explore its potential as a lead compound. By drawing logical inferences from a wealth of data on structurally analogous compounds, this document will illuminate high-probability therapeutic targets and provide robust, actionable protocols for their experimental validation. Our objective is to furnish the scientific community with the foundational knowledge and methodological framework required to systematically investigate and unlock the full therapeutic promise of this intriguing molecule.

Part 1: Inferred Therapeutic Arenas and High-Priority Target Classes

The true potential of a novel chemical entity is often first glimpsed through the lens of its structural relatives. The amalgamation of the piperidine and isonicotinonitrile moieties within a single, relatively small molecule (Molecular Weight: 187.24 g/mol ) presents several compelling avenues for investigation.[3] Based on extensive analysis of published data on related scaffolds, we have identified three primary therapeutic arenas for initial exploration: Oncology, Central Nervous System (CNS) Disorders, and Inflammatory/Infectious Diseases.

Oncology: Targeting Aberrant Signaling and Cellular Machinery

The piperidine-pyridine scaffold is a recurring theme in the development of anticancer agents. The structural characteristics of 2-(piperidin-1-yl)isonicotinonitrile make it a prime candidate for investigation against several validated oncology targets.

-

Protein Kinases: The most prominent potential application for this compound class is in the realm of kinase inhibition.[1] The pyridine ring can serve as a hinge-binding motif, while the piperidine can occupy adjacent hydrophobic pockets, a common binding mode for ATP-competitive inhibitors. Structurally related compounds have demonstrated inhibitory activity against p21-activated kinase 4 (PAK4) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase.[4][5]

-

Proteasome Complex: The proteasome is a critical regulator of protein homeostasis and a validated target in oncology. Notably, piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome.[6] This species-selectivity offers a blueprint for how the piperidine moiety might be exploited to achieve differential binding between human proteasome isoforms or between the proteasome and other targets.

-

Oncogenic GTPases: The KRAS protein, particularly the G12D mutant, has been a challenging but highly sought-after cancer target. Recent studies have shown that imidazo[1,2-a]pyridine derivatives can act as inhibitors of KRASG12D by binding to the switch-I/II pocket.[7] The pyridine core of 2-(piperidin-1-yl)isonicotinonitrile could potentially engage in similar interactions.

Central Nervous System (CNS) Disorders: Modulating Neurological Pathways

Both piperidine and pyridine are classic components of neuroactive compounds, capable of crossing the blood-brain barrier and interacting with a multitude of CNS receptors and enzymes.[8][9]

-

G-Protein Coupled Receptors (GPCRs): This large family of receptors is a fertile ground for therapeutic intervention.

-

Serotonin Receptors (5-HT): Compounds featuring a 2-(piperidin-3-yl) moiety have shown binding affinity for 5HT2A, 5HT2B, and 5HT3 receptors.[10] Furthermore, a piperidine-containing carbamide derivative has been characterized as a potent 5-HT2A inverse agonist with potential antipsychotic applications.[11]

-

Histamine H1 Receptor: The discovery of 2-(piperidin-3-yl)-1H-benzimidazoles as CNS-penetrating H1-antihistamines for insomnia highlights a clear potential pathway for therapeutic development.[12]

-

Cannabinoid Receptor 1 (CB1): A pyrazole-carboxamide bearing a piperidin-1-yl group has been identified as a potent and selective CB1 antagonist, a receptor implicated in depression, schizophrenia, and obesity.[13]

-

-

Sigma Receptors (σ): These enigmatic receptors are involved in a variety of cellular functions and are considered targets for neurological and psychiatric disorders. Piperidine-containing structures have demonstrated significant binding affinity for both σ1 and σ2 subtypes.[10][14]

Inflammatory and Infectious Diseases: A Dual-Pronged Approach

The structural motifs of 2-(piperidin-1-yl)isonicotinonitrile are also present in molecules with demonstrated anti-inflammatory and anti-infective properties.

-

Anti-inflammatory Targets: 2-(Piperidin-3-yl)phthalimides have been shown to dose-dependently reduce the secretion of key inflammatory mediators, including TNF-α and IL-6, in cellular models of inflammation.[10]

-

Antimicrobial Targets: The development of piperidinothiosemicarbazones with activity against Mycobacterium tuberculosis suggests that the piperidine-pyridine core could serve as a scaffold for novel anti-infective agents.[15] As previously mentioned, the discovery of piperidine-based proteasome inhibitors for malaria opens another avenue in infectious disease research.[6]

Part 2: A Framework for Target Validation and Mechanism of Action Studies

The following section provides a structured, multi-tiered approach to systematically evaluate the therapeutic potential of 2-(piperidin-1-yl)isonicotinonitrile. This framework is designed to progress from broad, high-throughput screening to specific, mechanism-defining assays.

Tier 1: Broad Phenotypic and Target-Based Screening

The initial phase of investigation should aim to cast a wide net to identify the most promising biological activities.

Protocol 1: High-Throughput Kinase Inhibitor Screening

-

Objective: To assess the inhibitory activity of 2-(piperidin-1-yl)isonicotinonitrile against a broad panel of human protein kinases.

-

Methodology:

-

Utilize a commercial kinase screening service (e.g., Reaction Biology, Eurofins) that offers panels of several hundred kinases.

-

Perform an initial screen at a single high concentration (e.g., 10 µM) to identify primary hits (kinases with >50% inhibition).

-

For primary hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

-

Assay formats can include radiometric (e.g., 33P-ATP filter binding), fluorescence-based (e.g., Z'-LYTE™), or luminescence-based (e.g., Kinase-Glo®) methods.

-

-

Causality and Interpretation: A high degree of inhibition against a specific kinase or kinase family suggests a potential mechanism of action. The selectivity profile is crucial; a highly selective inhibitor is often more desirable to minimize off-target effects.[16]

Protocol 2: GPCR and Ion Channel Profiling

-

Objective: To identify interactions with a wide range of CNS-relevant receptors and channels.

-

Methodology:

-

Engage a contract research organization (CRO) offering broad panel screening for GPCRs and ion channels (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

These panels typically employ radioligand binding assays to assess the displacement of a known ligand from its receptor by the test compound.

-

Initial screening is performed at a single concentration (e.g., 10 µM).

-

Follow up on significant hits (>50% displacement) with concentration-response curves to determine the inhibition constant (Ki).

-

-

Causality and Interpretation: Affinity for specific receptors (e.g., serotonergic, histaminergic) provides a strong rationale for pursuing CNS-related indications.

Workflow for Tier 1 Screening

Tier 2: Cell-Based Assays for Functional Validation

Once primary targets are identified, it is critical to validate their functional modulation in a cellular context.

Protocol 3: Cellular Anti-inflammatory Assay

-

Objective: To assess the ability of the compound to suppress the production of inflammatory mediators in a relevant cell line.

-

Methodology:

-

Culture RAW 264.7 murine macrophages or human THP-1 monocytes. Differentiate THP-1 cells with phorbol 12-myristate 13-acetate (PMA).

-

Pre-treat cells with a dose range of 2-(piperidin-1-yl)isonicotinonitrile (e.g., 0.1 to 30 µM) for 1-2 hours.

-

Induce an inflammatory response by challenging the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL).

-

After 18-24 hours, collect the cell culture supernatant.

-

Quantify TNF-α and IL-6 levels using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Quantify nitrite (a stable product of nitric oxide) using the Griess reagent assay.

-

Concurrently, assess cell viability using an MTT or CellTiter-Glo® assay to rule out cytotoxicity.

-

-

Self-Validation and Trustworthiness: The protocol includes a concurrent viability assay. A true anti-inflammatory effect will show a reduction in inflammatory markers at non-toxic concentrations. A dose-dependent response further strengthens the validity of the results.[10]

Quantitative Data Summary Table

| Target Class | Potential Targets | Key Assays | Primary Endpoint |

| Oncology | Protein Kinases (e.g., PIM-1, PAK4) | Kinase Panel Screening, Cellular Phosphorylation Assays (Western Blot) | IC50, Reduction of Substrate Phosphorylation |

| Proteasome | Proteasome Activity Assays (e.g., Suc-LLVY-AMC) | IC50 | |

| KRASG12D | KRASG12D Switch-I/II Binding Assays | Ki, EC50 | |

| CNS | 5-HT Receptors (e.g., 5-HT2A) | Radioligand Binding, Calcium Flux Assays | Ki, EC50/IC50 |

| Histamine H1 Receptor | Radioligand Binding, Functional Reporter Assays | Ki, EC50/IC50 | |

| Sigma Receptors (σ1, σ2) | Radioligand Binding Assays | Ki | |

| Inflammation | Inflammatory Cytokine Pathways | LPS-stimulated Macrophage Assays | IC50 for TNF-α, IL-6, NO reduction |

| Infectious Disease | M. tuberculosis | Whole-cell Growth Inhibition Assays (MABA) | Minimum Inhibitory Concentration (MIC) |

Tier 3: Mechanism of Action and In Vivo Proof-of-Concept

For the most promising and validated targets, deeper mechanistic studies and initial in vivo evaluation are warranted.

Protocol 4: Target Engagement Assay in Live Cells

-

Objective: To confirm that the compound directly interacts with its intended target in a live-cell environment.

-

Methodology:

-

Utilize a technology such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™.

-

CETSA: Treat intact cells with the compound, followed by heating to various temperatures. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature. Analyze the soluble fraction of the target protein at each temperature by Western blot or ELISA.

-

NanoBRET™: This requires engineering cells to express the target protein fused to a NanoLuc® luciferase and using a fluorescent tracer that binds the target. Compound binding to the target displaces the tracer, causing a decrease in Bioluminescence Resonance Energy Transfer (BRET).

-

-

Authoritative Grounding: These advanced techniques provide direct evidence of target engagement, a critical step in validating a compound's mechanism of action and bridging the gap between biochemical activity and cellular function.

Signaling Pathway Visualization

Conclusion and Future Directions

While 2-(piperidin-1-yl)isonicotinonitrile is currently cataloged as a chemical intermediate, its structure represents a confluence of privileged motifs that strongly suggest a rich, unexplored pharmacology. This guide provides a comprehensive, evidence-based framework for systematically de-orphaning this compound. By leveraging insights from structurally related molecules, we have pinpointed high-priority therapeutic targets in oncology, neuroscience, and immunology.

The proposed multi-tiered experimental plan, progressing from broad screening to specific mechanistic and functional assays, offers a self-validating pathway to robustly identify and characterize the compound's true biological activity. The successful execution of this research program has the potential to elevate 2-(piperidin-1-yl)isonicotinonitrile from a simple building block to a valuable lead compound, paving the way for the development of novel therapeutics to address significant unmet medical needs.

References

-

MySkinRecipes. 2-(Piperidin-1-yl)isonicotinonitrile. [Link]

-

Lavrador-Erb, K., et al. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wu, T., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules. [Link]

-

ResearchGate. Inhibitor selectivity profiling. Inhibitors were screened against a.... [Link]

-

Houghtaling, J. M., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PMC. [Link]

-

El-Damasy, A. K., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances. [Link]

-

Gour, S., et al. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry. [Link]

-

Kędzierska, E., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. [Link]

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]

-

de la O-Arciniega, M., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. [Link]

-

Sperry, J., et al. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry. [Link]

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

-

El-Gazzar, M. G., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals. [Link]

-